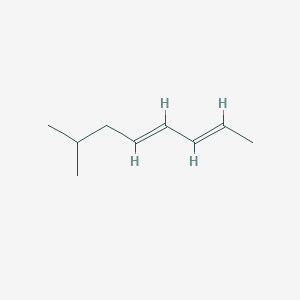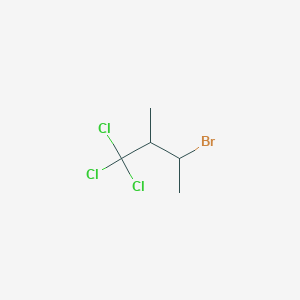![molecular formula C12H8O B14742414 Cycloocta[4,5]benzo[1,2-B]oxirene CAS No. 540-46-5](/img/structure/B14742414.png)
Cycloocta[4,5]benzo[1,2-B]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta[4,5]benzo[1,2-B]oxirene is a complex organic compound characterized by its unique molecular structure, which includes a fused ring system incorporating both cyclooctane and benzene rings with an oxirene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloocta[4,5]benzo[1,2-B]oxirene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a bis-azido substituted fluorophore and Sondheimer diyne in water or organic solvents can yield the desired macrocyclic structure through a double 1,3-dipolar cycloaddition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cycloocta[4,5]benzo[1,2-B]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Cycloocta[4,5]benzo[1,2-B]oxirene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Cycloocta[4,5]benzo[1,2-B]oxirene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in bioorthogonal reactions, it can form stable covalent bonds with azides or alkynes, facilitating the tracking and imaging of biological processes . The compound’s unique structure allows it to participate in selective and efficient chemical transformations under physiological conditions.
Comparison with Similar Compounds
- Cycloocta[4,5]benz[1,2-b]oxirene
- Cyclopenta[b]benzofuran
- Cyclopent[bc]benzopyran
Comparison: Cycloocta[4,5]benzo[1,2-B]oxirene stands out due to its unique fused ring system, which imparts distinct chemical and physical properties. Compared to Cyclopenta[b]benzofuran and Cyclopent[bc]benzopyran, this compound exhibits higher stability and reactivity, making it more suitable for specific applications in bioorthogonal chemistry and material science .
Properties
CAS No. |
540-46-5 |
|---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
11-oxatricyclo[6.5.0.010,12]trideca-1(13),2,4,6,8,10(12)-hexaene |
InChI |
InChI=1S/C12H8O/c1-2-4-6-10-8-12-11(13-12)7-9(10)5-3-1/h1-8H |
InChI Key |
LWEAGLRRPXUFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC2=CC3=C(O3)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
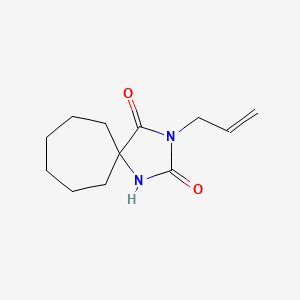
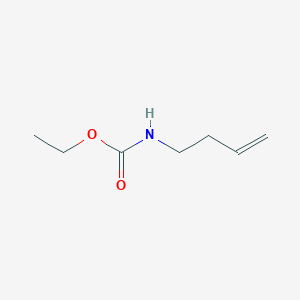
![4-[[(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]sulfonyl]aniline](/img/structure/B14742352.png)
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
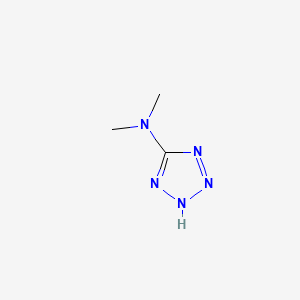

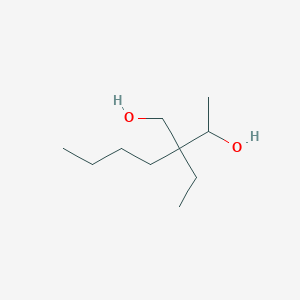

![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
